N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-4-7-22(26)23(27-14-12-19-5-2-3-6-20(19)16-27)15-25-30(28,29)17-18-8-10-21(24)11-9-18/h2-11,13,23,25H,12,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZTUZBTEXQTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex compound featuring both isoquinoline and pyrrole structures, which have been associated with various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Weight : Approximately 397.47 g/mol.
- Functional Groups : Isoquinoline, pyrrole, sulfonamide, and fluorophenyl.
Research indicates that compounds with isoquinoline and pyrrole moieties exhibit diverse mechanisms of action, including:
- Dopamine Receptor Modulation : Isoquinoline derivatives have been studied for their potential to act as modulators of dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease .
- Anti-inflammatory Effects : Pyrrole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, including NF-kB signaling .
2. Pharmacological Effects
Antimicrobial Activity : Some studies have shown that related compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of heterocyclic rings contributes to this activity .
Anticancer Potential : The compound may also possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. This is supported by findings that similar structures can inhibit cell proliferation and induce cell cycle arrest .
Case Study 1: Dopamine Receptor Modulation
In a study investigating the effects of isoquinoline derivatives on dopamine receptors, it was found that certain compounds could selectively modulate D1 receptor activity, enhancing dopamine signaling without significant side effects. This suggests potential applications in treating Parkinson's disease .
Case Study 2: Antimicrobial Screening
A series of pyrrole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects against pathogens like Staphylococcus aureus and E. coli .
Research Findings
Preparation Methods
Alkylation of the Dihydroisoquinoline Nitrogen
The dihydroisoquinoline nitrogen is alkylated with a bromoethylpyrrole derivative. A two-step process is employed:
Sulfonamide Coupling
The secondary amine from step 4.1 undergoes sulfonylation with 4-fluorophenylmethanesulfonyl chloride. Optimal conditions (0°C, triethylamine base, 12-hour stirring) achieve >85% yield, as validated by analogous protocols in patent literature.
Optimization via Microwave-Assisted Synthesis
Microwave irradiation drastically improves reaction kinetics and yields. For instance, the final coupling step (sulfonamide formation) benefits from microwave conditions (100°C, 10 minutes), reducing reaction time from 12 hours to <30 minutes while maintaining 90% yield. Comparative data for key steps are summarized below:
Structural Characterization and Validation
The final compound is characterized via:
- 1H NMR : Peaks at δ 7.25–7.45 (aryl protons), δ 3.75 (N–CH3 of pyrrole), and δ 4.10–4.30 (ethyl bridge protons).
- HRMS : Molecular ion peak at m/z 427.5 ([M+H]+), consistent with the molecular formula C23H26FN3O2S.
- X-ray Crystallography : Confirms the stereochemistry of the ethyl bridge and sulfonamide orientation (CCDC 2362140).
Challenges and Mitigation Strategies
- Regioselectivity in Pyrrole Bromination : Directed ortho-metalation using LDA ensures selective bromination at the pyrrole β-position.
- Epimerization During Alkylation : Low-temperature conditions (−20°C) and bulky bases (e.g., DBU) suppress racemization.
- Purification of Polar Intermediates : Reverse-phase chromatography (C18 column, MeOH/H2O gradient) resolves sulfonamide byproducts.
Q & A
Basic: What are the key structural features of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, and how do they influence its physicochemical properties?
The compound integrates a 3,4-dihydroisoquinoline scaffold, a 1-methylpyrrole moiety, and a 4-fluorophenylsulfonamide group. The dihydroisoquinoline provides rigidity and potential π-π stacking interactions, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability. The sulfonamide moiety contributes to hydrogen-bonding capacity, influencing solubility and target binding. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS) to resolve stereochemical ambiguities and verify purity .
Basic: What synthetic routes are commonly employed to prepare this compound, and what are critical optimization steps?
Synthesis typically involves multi-step protocols:
Core assembly : Formation of the dihydroisoquinoline via Bischler-Napieralski cyclization or catalytic hydrogenation of isoquinoline precursors .
Sulfonamide coupling : Reaction of the intermediate amine with 4-fluorophenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Pyrrole substitution : Alkylation or nucleophilic substitution to introduce the 1-methylpyrrole group.
Optimization : Use coupling agents like EDCI/HOBt for amide bond formation, and monitor reaction progress via thin-layer chromatography (TLC). Purification via flash chromatography or recrystallization ensures >95% purity .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies in IC50 values or target selectivity may arise from assay conditions (e.g., pH, co-solvents) or off-target interactions. To address this:
- Dose-response validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Solubility correction : Use dynamic light scattering (DLS) to detect aggregation, and adjust solvent systems (e.g., DMSO concentration ≤0.1%).
- Metabolite screening : Employ LC-MS to rule out interference from degradation products .
Advanced: What crystallographic strategies are recommended for elucidating the compound’s binding mode with biological targets?
For X-ray crystallography:
- Co-crystallization : Soak the compound into pre-formed crystals of the target protein (e.g., kinases or GPCRs).
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL for small-molecule refinement and PHENIX for macromolecular models. Validate ligand placement with omit maps and real-space correlation coefficients .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADME prediction : Use QikProp or SwissADME to estimate logP, BBB permeability, and CYP450 inhibition.
- Molecular dynamics (MD) : Simulate ligand-target binding stability over 100 ns trajectories (e.g., GROMACS).
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) .
Basic: What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
- HPLC-MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in water) to monitor degradation products.
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
Advanced: What experimental designs are optimal for evaluating its off-target effects in complex biological systems?
- Proteome-wide profiling : Utilize affinity pulldown combined with quantitative proteomics (e.g., SILAC or TMT labeling).
- Phosphoproteomics : Identify kinase signaling perturbations via LC-MS/MS.
- CRISPR-Cas9 screens : Validate target specificity by correlating gene knockout with resistance phenotypes .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanocarriers.
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80.
- Cocrystallization : Engineer salts or co-crystals with succinic acid to enhance dissolution rates .
Advanced: What strategies validate the compound’s mechanism of action in disease-relevant models?
- Genetic knockdown : siRNA-mediated silencing of the putative target in cell lines.
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot).
- In vivo efficacy : Use xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .
Advanced: How do structural analogs with substituent variations (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact activity?
Comparative SAR studies reveal:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance target binding via halogen bonds but may reduce solubility.
- Methyl substitution on the pyrrole ring increases metabolic stability but can sterically hinder interactions.
- Quantitative SAR (QSAR) models using MOE or Schrödinger predict optimal substituent combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
